Navigating the Core Physicochemical Landscape of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrochloride: An In-depth Technical Guide
Navigating the Core Physicochemical Landscape of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrochloride: An In-depth Technical Guide
For Immediate Release
[CITY, STATE, January 20, 2026] – In the intricate world of drug discovery and development, a profound understanding of the fundamental properties of novel building blocks is paramount. This technical guide offers a comprehensive exploration of the basic properties of 3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride, a key heterocyclic scaffold with increasing significance in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical characteristics that govern the behavior of this compound, providing both established data and robust experimental protocols for its thorough evaluation.
Introduction: The Emergence of Bicyclic Morpholine Isosteres
3-Oxa-6-azabicyclo[3.1.1]heptane stands as a notable member of the bridged bicyclic morpholine isosteres.[1] Its rigid, three-dimensional structure offers a compelling alternative to the more flexible, traditional morpholine ring, a common motif in numerous FDA-approved drugs.[2] The achiral nature of this particular bicyclic system simplifies synthetic and analytical challenges, making it an attractive building block for creating novel chemical entities with potentially improved pharmacological profiles.[1] The hydrochloride salt form is frequently utilized to enhance aqueous solubility and stability, critical parameters for drug candidates.[3]
This guide will systematically dissect the essential basic properties of 3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride, focusing on its basicity (pKa), aqueous solubility, and chemical stability.
Basicity: Unveiling the Proton-Accepting Propensity
The basicity of the nitrogen atom in the 3-Oxa-6-azabicyclo[3.1.1]heptane core is a critical determinant of its behavior in biological systems, influencing factors such as receptor binding, membrane permeability, and pharmacokinetic properties.[4]
Predicted pKa
Computational predictions provide a valuable starting point for estimating the basicity of novel compounds. For the free base, 3-Oxa-6-azabicyclo[3.1.1]heptane, the predicted pKa is approximately 9.14 . This value suggests that it is a moderately strong base, capable of existing in a protonated, positively charged state at physiological pH (around 7.4). For context, this is slightly more basic than its monocyclic analogue, morpholine, which has a pKa of approximately 8.7.[1] The constrained bicyclic structure can influence the electron density and accessibility of the nitrogen's lone pair, leading to this subtle difference in basicity.
Experimental Determination of pKa: A Self-Validating Protocol
While predictions are useful, precise experimental determination of the pKa is essential for accurate modeling and interpretation of biological data. Potentiometric titration is a robust and widely accepted method for this purpose.[5]
Protocol: Potentiometric Titration for pKa Determination
This protocol is designed to provide a reliable and self-validating system for determining the pKa of 3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride.
Materials and Equipment:
-
3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
High-purity water (Milli-Q or equivalent)
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Temperature-controlled titration vessel
-
Burette (manual or automated)
Step-by-Step Methodology:
-
Preparation of the Analyte Solution: Accurately weigh a sample of 3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride to prepare a solution of known concentration (e.g., 1 mM).[6] Dissolve the sample in a solution of constant ionic strength (e.g., 0.15 M KCl) to minimize variations in activity coefficients.[7]
-
Initial pH Adjustment: For the hydrochloride salt, the initial solution will be acidic.
-
Titration with Standardized Base: Titrate the analyte solution with a standardized solution of 0.1 M NaOH.[7] Add the titrant in small, precise increments.
-
Data Acquisition: After each addition of titrant, allow the pH to stabilize and record the pH value and the volume of titrant added.
-
Endpoint Determination: Continue the titration past the equivalence point, where a sharp change in pH is observed.
-
Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. For more precise determination, a derivative plot (ΔpH/ΔV vs. V) can be used to accurately locate the equivalence point.
Causality Behind Experimental Choices:
-
The use of a constant ionic strength background electrolyte (KCl) is crucial to ensure that the measured potential changes are solely due to changes in hydrogen ion concentration, not fluctuations in the activity of other ions.[7]
-
Titrating with a standardized base against the acidic hydrochloride salt allows for a direct measurement of the dissociation of the conjugate acid.
Caption: Workflow for pKa determination by potentiometric titration.
Aqueous Solubility: A Cornerstone of Drug Action
The solubility of a compound in aqueous media is a critical factor influencing its absorption, distribution, and overall bioavailability. The hydrochloride salt of 3-Oxa-6-azabicyclo[3.1.1]heptane is expected to have significantly higher aqueous solubility than its free base.[3]
Factors Influencing Solubility
The aqueous solubility of 3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride is primarily governed by:
-
pH: As a salt of a moderately strong base, its solubility is expected to be pH-dependent, with higher solubility at lower pH values where the compound is fully protonated.
-
Temperature: Solubility is generally temperature-dependent, and this relationship should be characterized.
-
Polymorphism: The crystalline form of the solid can significantly impact its solubility.
Experimental Determination of Thermodynamic Solubility
The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility, providing a measure of the true solubility of a compound in a given solvent at equilibrium.[8]
Protocol: Shake-Flask Method for Thermodynamic Solubility
Materials and Equipment:
-
3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride
-
Biologically relevant buffers (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid pH 1.2)
-
High-purity water
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS/MS)
-
Syringe filters (e.g., 0.22 µm PVDF)
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid 3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride to a known volume of the desired aqueous medium (e.g., pH 7.4 buffer) in a sealed vial.[8] The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in a shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[9]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtration through a low-binding syringe filter.
-
Quantification: Accurately dilute the saturated solution and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.[9]
-
Data Reporting: Express the solubility in units of mg/mL or molarity.
Causality Behind Experimental Choices:
-
Using an excess of solid material ensures that the solution reaches its saturation point, a prerequisite for determining thermodynamic solubility.[8]
-
Prolonged equilibration with agitation is necessary to allow the dissolution process to reach a true equilibrium state.[9]
-
Filtration or centrifugation is critical to remove any undissolved particles that would otherwise lead to an overestimation of solubility.
Chemical Stability: Ensuring Integrity Over Time
Assessing the chemical stability of a drug candidate is a non-negotiable aspect of drug development. Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation, or stress testing, exposes the compound to conditions more severe than those it would typically encounter during storage and handling. This helps to predict its long-term stability and identify potential degradation products.
Protocol: Forced Degradation Study
Stress Conditions:
-
Acidic Hydrolysis: Treat a solution of the compound with 0.1 M HCl at elevated temperatures (e.g., 60°C).
-
Basic Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at elevated temperatures.
-
Oxidative Degradation: Expose a solution of the compound to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to light of a specified wavelength and intensity, as per ICH Q1B guidelines.
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of 3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride in the respective stress agents. For solid-state stress, place the compound in a suitable container.
-
Stress Application: Expose the samples to the specified stress conditions for a defined period.
-
Sample Analysis: At various time points, withdraw aliquots of the stressed solutions, neutralize them if necessary, and analyze them using a stability-indicating analytical method, typically HPLC.
-
Peak Purity and Mass Balance: The analytical method should be capable of separating the parent compound from all degradation products. Peak purity analysis (e.g., using a photodiode array detector) and mass balance calculations are essential to ensure that all significant degradants are accounted for.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[10]
Protocol: HPLC Method Development for Stability Assessment
Instrumentation and Columns:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
A reversed-phase column (e.g., C18) is a common starting point for polar amine compounds.
Method Development Strategy:
-
Initial Screening: Analyze the stressed samples using a generic gradient HPLC method to observe the formation of degradation products.
-
Method Optimization: Adjust mobile phase composition (e.g., pH, organic modifier), gradient slope, and column temperature to achieve adequate resolution between the parent peak and all degradant peaks.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[11]
Caption: Workflow for stability assessment of 3-Oxa-6-azabicyclo[3.1.1]heptane HCl.
Data Summary and Conclusion
While specific experimental data for the solubility and stability of 3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride are not yet widely published, the provided protocols and the predicted pKa offer a robust framework for its comprehensive characterization.
| Property | Predicted/Expected Value | Recommended Experimental Method |
| pKa (of conjugate acid) | ~9.14 (for free base) | Potentiometric Titration |
| Aqueous Solubility | High (as hydrochloride salt) | Shake-Flask Method |
| Chemical Stability | To be determined | Forced Degradation Studies with HPLC |
The strategic application of 3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride in drug discovery is critically dependent on a thorough understanding of these fundamental properties. The methodologies outlined in this guide provide a clear and actionable path for researchers to generate the high-quality data necessary to advance their drug development programs. As a Senior Application Scientist, I assert that the rigorous, self-validating nature of these protocols will ensure the scientific integrity and trustworthiness of the resulting data, empowering informed decision-making in the pursuit of novel therapeutics.
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